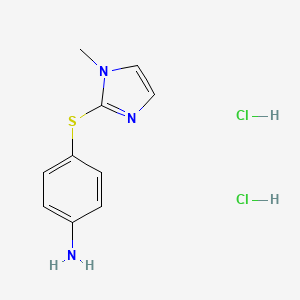
4-((1-Methyl-1H-imidazol-2-yl)thio)aniline dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1-Methyl-1H-imidazol-2-yl)thio)aniline dihydrochloride is a chemical compound that features a unique structure combining an imidazole ring with a thioether linkage to an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-((1-Methyl-1H-imidazol-2-yl)thio)aniline dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Thioether Linkage Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.
Aniline Substitution: The final step involves the substitution of the aniline group onto the thioether-linked imidazole.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can occur at the imidazole ring, potentially altering its electronic properties.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
4-((1-Methyl-1H-imidazol-2-yl)thio)aniline dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and catalysts.
Wirkmechanismus
The mechanism of action of 4-((1-Methyl-1H-imidazol-2-yl)thio)aniline dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, altering their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Aminophenyl)-2-methyl-1H-imidazole
- 4-(2-Methyl-1H-imidazol-1-yl)benzenamine
Comparison:
Eigenschaften
Molekularformel |
C10H13Cl2N3S |
|---|---|
Molekulargewicht |
278.20 g/mol |
IUPAC-Name |
4-(1-methylimidazol-2-yl)sulfanylaniline;dihydrochloride |
InChI |
InChI=1S/C10H11N3S.2ClH/c1-13-7-6-12-10(13)14-9-4-2-8(11)3-5-9;;/h2-7H,11H2,1H3;2*1H |
InChI-Schlüssel |
YILUMJAJFBGEKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C1SC2=CC=C(C=C2)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-3-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-1-yl)propanoic acid](/img/structure/B13340249.png)
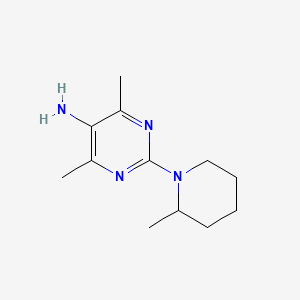

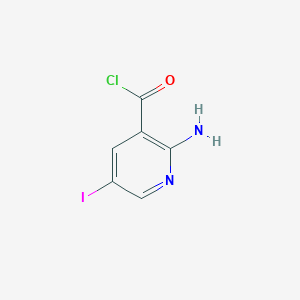
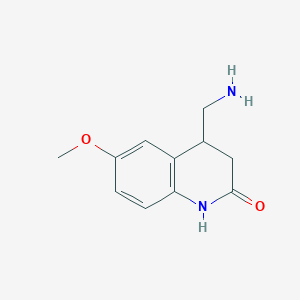
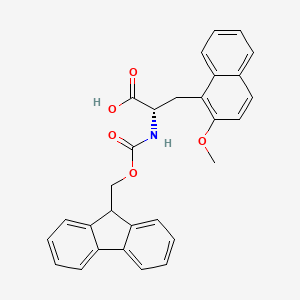
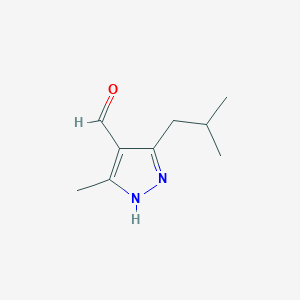
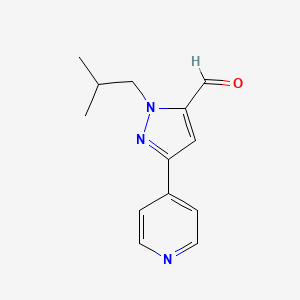


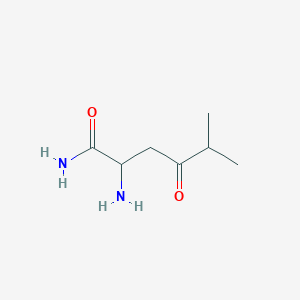
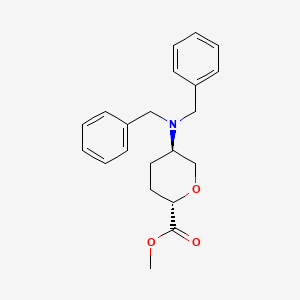

![2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13340363.png)
